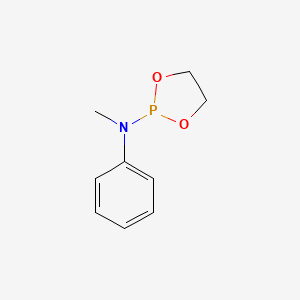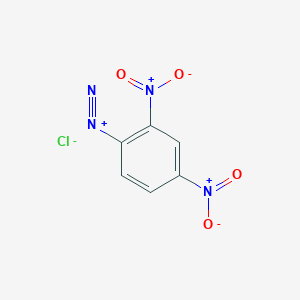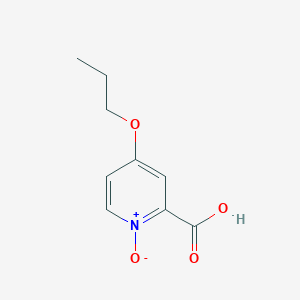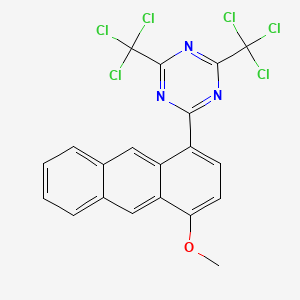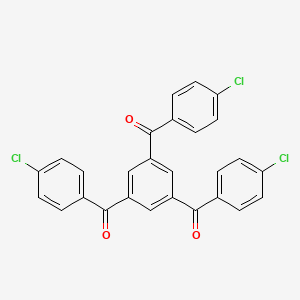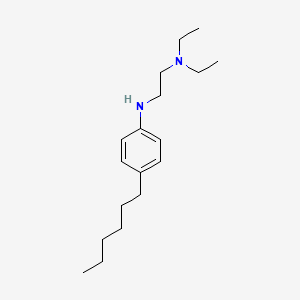
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both ethyl and hexyl groups attached to a phenyl ring. This compound is part of the ethane-1,2-diamine family, known for its versatile applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with diethylamine and 4-hexylbenzaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or hexyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The ethyl and hexyl groups can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Diethyl-1,2-diaminoethane
- N,N’-Dimethyl-1,2-ethanediamine
- N,N’-Diethyl-N,N’-dimethylethylenediamine
Uniqueness
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine is unique due to the presence of the 4-hexylphenyl group, which imparts distinct chemical and physical properties. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it valuable in various applications.
Propiedades
Número CAS |
74474-35-4 |
|---|---|
Fórmula molecular |
C18H32N2 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(4-hexylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H32N2/c1-4-7-8-9-10-17-11-13-18(14-12-17)19-15-16-20(5-2)6-3/h11-14,19H,4-10,15-16H2,1-3H3 |
Clave InChI |
SJHHGQQSZNVCEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


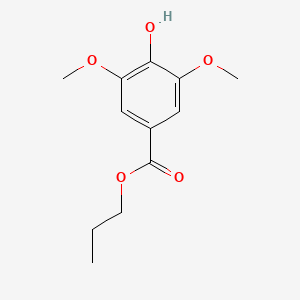
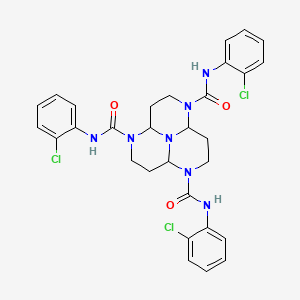
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
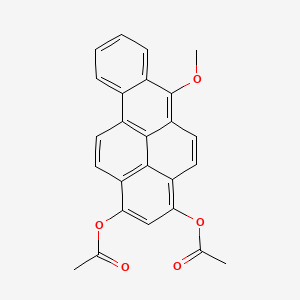
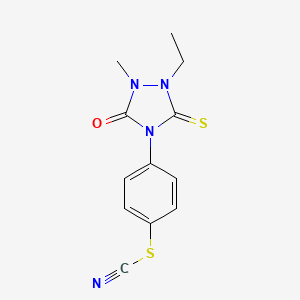
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
